molecular formula C10H13NO3S B2527916 N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide CAS No. 99076-22-9

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide

Cat. No.: B2527916
CAS No.: 99076-22-9
M. Wt: 227.28
InChI Key: MPEXTMWSTYMCQL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a mercaptoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with thioglycolic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield corresponding thiols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide can be compared with other similar compounds, such as:

    2,5-dimethoxyphenethylamine (2C-H): A psychoactive compound with structural similarities.

    2,5-dimethoxy-4-iodophenethylamine (2C-I): Known for its hallucinogenic properties.

    2,5-dimethoxy-4-bromoamphetamine (DOB): A potent psychedelic compound.

Uniqueness: this compound is unique due to the presence of the mercaptoacetamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptors
this compound is structurally similar to compounds known to interact with serotonin receptors, particularly the 5-HT2A receptor. These compounds typically act as agonists at their target receptors, leading to various physiological effects such as alterations in mood and perception.

Biochemical Pathways
Activation of the 5-HT2A receptor is associated with the release of neurotransmitters like dopamine and glutamate, which play crucial roles in mood regulation and cognitive processes. This interaction suggests that this compound may influence neurological functions.

Pharmacological Properties

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings highlight its potential as a candidate for developing new antimicrobial agents .

Antioxidant Activity
The compound also displays antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can contribute to reducing oxidative stress and preventing cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the anticancer potential of this compound. In vitro studies on various cancer cell lines have demonstrated significant cytotoxic effects:

Cell Line IC50 Value (µM) Effect
A5496.26 ± 0.33High antitumor activity
NCI-H3586.48 ± 0.11High antitumor activity
HCC82720.46 ± 8.63Moderate activity

These results indicate that the compound may be a promising candidate for further development in cancer therapy .

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of similar mercaptoacetamide derivatives. For instance, modifications in the phenyl ring and the mercapto group have been shown to enhance biological activity against specific cancer cell lines. In one study, derivatives with varied substitutions on the aromatic ring exhibited different levels of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-13-7-3-4-9(14-2)8(5-7)11-10(12)6-15/h3-5,15H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXTMWSTYMCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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